Lotilibcin - 169148-84-9

Lotilibcin

Catalog Number: EVT-273811
CAS Number: 169148-84-9
Molecular Formula: C73H111N17O21
Molecular Weight: 1562.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lotilibcin is an antibiotic isolated from Staphylococcus aureus.
Source and Classification

Lotilibcin is derived from natural sources, specifically from certain bacterial genera known for producing antimicrobial peptides. Its classification as a cyclic lipopeptide places it among other notable compounds like daptomycin and polymyxin, which are also recognized for their antimicrobial activities.

Synthesis Analysis

The synthesis of Lotilibcin involves complex methodologies typical for macrocyclic peptides. The primary methods used include:

  1. Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the peptide backbone.
  2. Cyclization: Following synthesis, cyclization is achieved through various strategies, often involving the formation of disulfide bonds or other covalent linkages to stabilize the cyclic structure.
  3. Deprotection and Cleavage: The final steps typically involve deprotecting the peptide chains and cleaving them from the solid support using reagents like trifluoroacetic acid.

These processes are critical in achieving the desired purity and yield of Lotilibcin, which can be influenced by factors such as reaction temperature, time, and the specific reagents used.

Molecular Structure Analysis

Lotilibcin's molecular structure is characterized by its complex arrangement of amino acids and lipid chains. It consists of 12 amino acids forming a macrocyclic structure with β-hydroxy fatty acid chains attached.

  • Molecular Formula: C73H111N17O21
  • Molecular Weight: Approximately 1,490 g/mol
  • Structural Features: The presence of an electron-rich indole ring in d-Trp-10 plays a crucial role in its mechanism of action by interacting with electron-deficient components in bacterial membranes.

The three-dimensional conformation of Lotilibcin is essential for its biological activity, allowing it to effectively integrate into bacterial membranes and disrupt their integrity.

Chemical Reactions Analysis

Lotilibcin undergoes several chemical reactions that contribute to its antibacterial efficacy:

  1. Oxidation Reactions: These reactions can modify functional groups within the peptide, potentially enhancing its interaction with bacterial targets.
  2. Substitution Reactions: The indole ring of d-Trp-10 can participate in electron transfer processes, forming complexes with other molecules like menaquinone that are vital for bacterial survival.
  3. Membrane Disruption: Lotilibcin's interaction with bacterial membranes leads to structural changes that compromise membrane integrity, resulting in cell lysis.

These reactions underline the compound's potential as a therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of Lotilibcin primarily involves targeting bacterial membranes.

  • Membrane Interaction: The electron-rich indole ring interacts with electron-deficient regions of bacterial membranes, forming an electron-donor-acceptor complex.
  • Disruption of Membrane Integrity: This interaction leads to the formation of pores or micelles in the membrane, causing leakage of intracellular components and ultimately cell death.

Studies indicate that Lotilibcin's ability to disrupt membrane integrity is crucial for its antibacterial activity against resistant strains.

Physical and Chemical Properties Analysis

Lotilibcin possesses several notable physical and chemical properties:

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water due to its hydrophobic lipid components.
  • Stability: The compound exhibits stability under physiological conditions but may be susceptible to enzymatic degradation.
  • Antibacterial Activity: Demonstrates potent activity against various Gram-positive bacteria, particularly resistant strains.

These properties make Lotilibcin a subject of interest for further research into its potential applications in medicine.

Applications

Lotilibcin has several scientific applications across various fields:

  1. Antibiotic Development: Its strong antibacterial properties make it a candidate for developing new antibiotics aimed at treating infections caused by resistant bacteria.
  2. Research Model: It serves as a model compound for studying the synthesis and structure-activity relationships of macrocyclic peptides.
  3. Biotechnology: Potential applications in biotechnology include its use as a biosurfactant or in developing antimicrobial coatings.

Research continues to explore these applications, highlighting Lotilibcin's relevance in combating antibiotic resistance and enhancing our understanding of antimicrobial peptides.

Biosynthesis and Genetic Regulation of Lotilibcin

Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Lysobacter spp.

Lotilibcin (WAP-8294A2) belongs to the cyclic lipodepsipeptide class of antibiotics, biosynthesized through a sophisticated NRPS pathway in Lysobacter enzymogenes. This pathway employs two giant multi-modular NRPS enzymes—WAPS1 (∼1.8 MDa) and WAPS2 (∼1.5 MDa)—that function as molecular assembly lines [1] [10]. Each NRPS module activates, loads, and condenses specific amino acid substrates, with the final product featuring a 12-amino-acid cyclic peptide core linked to a β-hydroxy decanoic acid side chain [1]. The catalytic domains include:

  • Adenylation (A) domains: Select and activate specific amino acids (e.g., threonine, aspartate, and non-proteinogenic residues).
  • Peptidyl carrier protein (PCP) domains: Tether activated amino acids via phosphopantetheine arms.
  • Condensation (C) domains: Form peptide bonds between adjacent modules.
  • Epimerization (E) domains: Convert L-amino acids to D-configurations.
  • Thioesterase (TE) domains: Catalyze cyclization and release of the mature lipodepsipeptide [1] [3].

Table 1: Core NRPS Modules and Domain Organization in Lotilibcin Biosynthesis

NRPS EnzymeModuleDomainsAmino Acid Incorporated
WAPS11C-A-PCP-ED-allo-Threonine
2C-A-PCPAspartate
3C-A-PCPGlycine
WAPS24C-A-PCP-ED-Valine
5C-A-PCPAsparagine
6TEMacrocyclization release

Fatty acid incorporation occurs via a dedicated starter C domain that loads β-hydroxy fatty acids prior to peptide assembly [1]. This domain architecture enables the incorporation of diverse amino acids, contributing to structural heterogeneity within the WAP-8294A family (e.g., WAP-8294A1, A2, A4) [4].

Gene Cluster Architecture and Modular Organization of Biosynthetic Machinery

The wap biosynthetic gene cluster spans ∼65 kb in L. enzymogenes OH11 and comprises 15 co-regulated genes organized into discrete functional units [1] [10]:

  • Core biosynthetic operon: Five cotranscribed genes (orf1–orf5) encoding WAPS1, WAPS2, and tailoring enzymes.
  • Self-protection operon: Four genes (orf6, orf7, orf9, orf10) encoding ABC transporters and membrane efflux pumps.
  • Regulatory elements: Promoter regions upstream of orf5 driving polycistronic transcription [1].

Table 2: Genetic Organization of the Lotilibcin (WAP-8294A) Biosynthetic Cluster

GenePutative FunctionDomain Architecture
orf1NRPS (WAPS1)C-A-PCP-E-C-A-PCP-C-A-PCP
orf2Hybrid NRPS-PKSKS-AT-PCP-C-A-PCP
orf3ThioesteraseTE
orf4NRPS (WAPS2)C-A-PCP-E-C-A-PCP-C-A-PCP-TE
orf5β-Hydroxyacyl-ACP dehydrataseFA biosynthesis domain
orf6ABC transporter ATP-binding proteinTransmembrane domains
orf7Major facilitator superfamily (MFS) effluxDrug/H+ antiporter
orf9Membrane fusion proteinLipoprotein anchoring domain
orf10Resistance-associated proteinUnknown function

The core operon (orf1–orf5) is transcribed from a single promoter located upstream of orf5, ensuring coordinated expression [1]. Self-protection genes mitigate autotoxicity by expelling Lotilibcin from the producer cell, leveraging the intrinsic low permeability of Gram-negative outer membranes [1] [4].

Regulatory Mechanisms Controlling Lotilibcin Production in Native Producers

Lotilibcin biosynthesis is tightly regulated at transcriptional and post-translational levels:

  • CRISPR/dCas9-mediated activation: Fusion of the omega (ω) subunit of RNA polymerase to deactivated Cas9 (dCas9) enables targeted promoter activation. When directed to the orf1–orf5 promoter, transcription increased 5–48-fold for core genes (WAPS1, WAPS2, orf5) [1].
  • Self-protection refactoring: Overexpression of orf6, orf7, orf9, and orf10 under a strong Lysobacter promoter (PHSAF) increased their transcription 20–60-fold. This enhanced extracellular Lotilibcin secretion 4–9-fold by mitigating intracellular accumulation [1].
  • Quorum sensing (QS) dependence: The LuxR-type regulator LesR directly binds the wap promoter. Deletion of lesR abolishes Lotilibcin production, while overexpression enhances yield [10].

Table 3: Genetic Engineering Strategies to Enhance Lotilibcin Yield

StrategyTarget GenesTranscription Fold-ChangeYield Improvement (vs. Wild Type)
dCas9-ω fusion + spacer-3orf1–orf55–48×WAP-8294A2: 4×
Refactored self-protection operonorf6,7,9,1020–60×WAP-8294A2: 6× (intracellular)
Combined engineeringBoth operons>50×WAP-8294A2: 9× (extracellular)

Evolutionary Conservation of Cyclic Lipodepsipeptide Biosynthetic Clusters

The wap cluster exhibits deep evolutionary conservation across Lysobacter spp. but displays genus-specific adaptations:

  • Core cassette conservation: Synteny of WAPS1 and WAPS2 is maintained in L. enzymogenes, L. capsici, and L. antibioticus, indicating vertical inheritance [4] [10].
  • Divergence in tailoring genes: orf5 (fatty acid tailoring) shows 92% amino acid identity between L. enzymogenes and L. antibioticus, whereas self-protection genes (orf6–orf10) vary by >30%, suggesting niche-specific adaptation [4].
  • Horizontal gene transfer (HGT) evidence: NRPS adenylation domains share 68% identity with Pseudomonas lipopeptide clusters (e.g., syringomycin), indicating ancestral HGT between Gammaproteobacteria [3] [4].
  • Gene loss in non-producers: L. gummosus lacks the entire wap cluster but retains phylogenetically related NRPS genes for antifungal compounds [10].

Table 4: Evolutionary Conservation of WAP-8294A-like Biosynthetic Gene Clusters

Bacterial GenusNRPS Homology (%)Cluster PresenceKey Modifications
Lysobacter enzymogenes100 (reference)Full clusterβ-Hydroxy decanoic acid chain
L. antibioticus88PartialMissing orf3 (thioesterase)
L. capsici91Full clusterAltered A-domain specificity
Pseudomonas sp. 11K168AbsentBraspeptin (tolaasin-like) cluster
Brevibacterium spp.<40AbsentPhenazine/non-ribosomal peptides

The wap cluster’s genomic islands are enriched in mobile genetic elements (transposases, insertion sequences), facilitating recombination and diversification [4] [8]. This modular evolution enables structural innovations—e.g., L. capsici AZ78 incorporates valine instead of threonine at position 4, altering bioactivity [10].

Properties

CAS Number

169148-84-9

Product Name

Lotilibcin

IUPAC Name

3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid

Molecular Formula

C73H111N17O21

Molecular Weight

1562.8 g/mol

InChI

InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1

InChI Key

LEKBQPKGXGFBAN-MMXTXZKOSA-N

SMILES

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO

Solubility

Soluble in DMSO

Synonyms

lotilibcin
WAP 8294A2
WAP-8294A2

Canonical SMILES

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO

Isomeric SMILES

CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.